BE“GHE Foundational & Exploratory

Check Availability & Pricing

The Sensory Significance of Furan-Based Sulfur
Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Bis(2-methyl-3-furyl)tetrasulfide
CAS No.: 28588-76-3
Cat. No.: B1593402
Get Quote
. J

This guide provides an in-depth exploration of the sensory characteristics of furan-based sulfur
compounds, a class of volatile molecules that, despite their often trace concentrations, exert a
profound influence on the aroma profiles of a wide array of thermally processed foods and
beverages. From the coveted roasted notes in coffee to the savory character of cooked meats,
these compounds are pivotal to our perception of flavor. This document is intended for
researchers, scientists, and professionals in the fields of food science, flavor chemistry, and
drug development, offering a comprehensive overview of their sensory attributes, formation
mechanisms, and analytical methodologies.

Introduction: The Potent World of Furan-Based
Sulfur Compounds

Furan-based sulfur compounds are a fascinating group of heterocyclic molecules characterized
by a furan ring substituted with one or more sulfur-containing functional groups. Their
significance in flavor chemistry stems from their exceptionally low odor thresholds, often in the
parts-per-trillion range. This means that even minute quantities can have a significant and often
defining impact on the overall aroma of a product. These compounds are primarily formed
during the thermal processing of food through the Maillard reaction, a complex series of
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chemical reactions between reducing sugars and amino acids. Their presence has been
identified in a diverse range of products, including coffee, cooked meats, bread, and some
fermented beverages.

The sensory perception of these compounds is highly dependent on their specific chemical
structure and concentration. A single compound can elicit different aroma perceptions at
varying concentrations. For instance, furfuryl mercaptan is known for its characteristic roasted
coffee aroma at low concentrations but can become sulfurous and unpleasant at higher levels.
This dual nature underscores the importance of precise control and understanding of these
compounds in food production.

Key Furan-Based Sulfur Compounds and Their
Sensory Profiles

The diverse array of furan-based sulfur compounds contributes a wide spectrum of aromas.
The position of the sulfur-containing substituent on the furan ring plays a crucial role in
determining the resulting sensory characteristics. Compounds with thio-substituents in the 3-
and 4-positions of the furan ring tend to exhibit more meat-like qualities, while those with 2-thio-
substituents often have burnt or sulfurous characteristics.

Below is a table summarizing some of the most significant furan-based sulfur compounds, their
associated aroma descriptors, and their remarkably low odor thresholds.
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Compound Name

Aroma
Descriptor(s)

Odor Threshold (in
water)

Natural Occurrence

2-Methyl-3-furanthiol

Meaty, roasted meat

0.0025-0.001 ng/L (in

air)

Cooked beef, chicken
broth

Furfuryl Mercaptan (2-

Roasted coffee,

sulfurous (at high

5 ng/L

Coffee, wine, soy

Furanmethanethiol) sauce
conc.)

Bis(2-methyl-3-furyl) 0.0006-0.0028 ng/L

S Meaty o Cooked beef
disulfide (in air)
2-Methyl-3-

, Meaty - Cooked beef

(methylthio)furan

Methyl furfuryl
disulfide

"Golden brown" crust

aroma

40 ng/L

White bread crust

Furfuryl methyl sulfide

Cooked vegetables,

meaty

Cooked vegetables,

meats

2,5-Dimethyl-3-

furanthiol

Formation Pathways: The Maillard Reaction at the
Core

The genesis of furan-based sulfur compounds is intrinsically linked to the Maillard reaction, a
cornerstone of flavor chemistry that occurs during the heating of foods. This non-enzymatic
browning reaction involves a cascade of complex chemical transformations. The initial step is
the condensation of a reducing sugar with an amino acid, leading to the formation of an N-
substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement.
Subsequent degradation of these rearrangement products yields a plethora of reactive
intermediates, including dicarbonyl compounds and furan derivatives.

The introduction of sulfur into the furan ring structure primarily occurs through the interaction of
these furan-containing intermediates with sulfur-containing compounds, most notably hydrogen
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sulfide (H2S) and methanethiol, which are themselves generated from the degradation of
sulfur-containing amino acids like cysteine and methionine.

The following diagram illustrates a simplified overview of the key formation pathways for furan-
based sulfur compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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